molecular formula C21H22N4O B3157657 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde CAS No. 850899-98-8

3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde

Cat. No. B3157657
CAS RN: 850899-98-8
M. Wt: 346.4 g/mol
InChI Key: NIMNCIHPFDRWHC-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde, also known as MPPPC, is a chemical compound derived from pyrazole and aldehyde. It is a colorless solid with a melting point of 129-131°C and a boiling point of 293°C. MPPPC is a relatively new compound that has been studied for its potential applications in the field of medicinal chemistry. In particular, it has been used as a starting material for the synthesis of various biologically active compounds. This article will discuss the synthesis of MPPPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The exact mechanism of action of 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde is not yet fully understood. However, it is believed to work by binding to specific proteins and enzymes in the body, which can lead to changes in the activity of these proteins and enzymes. It is also believed to interact with certain cell receptors, which can lead to changes in the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde are not yet fully understood. However, it has been shown to have antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been shown to possess antitumor activity. It is also believed to interact with certain cell receptors, which can lead to changes in the expression of certain genes.

Advantages and Limitations for Lab Experiments

3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde has several advantages for lab experiments. It is a relatively inexpensive compound, making it easy to acquire and store. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of lab experiments. However, there are some limitations to its use in lab experiments. It is a highly reactive compound, which can lead to the formation of unwanted byproducts. Additionally, it is a relatively new compound, and its exact mechanism of action is not yet fully understood.

Future Directions

The potential future directions for 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde include further research into its mechanism of action and its potential applications in the field of medicinal chemistry. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs or treatments. Additionally, further research into its potential applications in drug delivery could lead to the development of more efficient and targeted drug delivery systems. Finally, further research into its potential applications in the field of biotechnology could lead to the development of new methods for the synthesis of biologically active compounds.

Scientific Research Applications

3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde has been studied for its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of compounds that have been shown to have antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been used in the synthesis of compounds that have been shown to possess antitumor activity. 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde has also been used in the synthesis of compounds that have been studied for their potential applications in the field of drug delivery.

properties

IUPAC Name

3-methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-17-20(16-26)21(25(22-17)19-10-6-3-7-11-19)24-14-12-23(13-15-24)18-8-4-2-5-9-18/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMNCIHPFDRWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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